s-Triazolo(4,3-B)-as-triazine, 3-amino-6,7-dimethyl-

Description

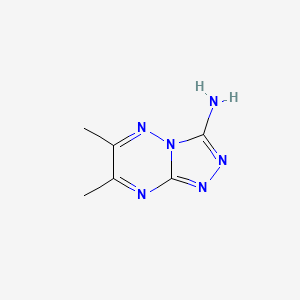

s-Triazolo(4,3-B)-as-triazine, 3-amino-6,7-dimethyl-, is a fused heterocyclic compound characterized by a triazolo-triazine core structure. The molecule features an amino group at position 3 and methyl substituents at positions 6 and 6. This arrangement confers unique physicochemical and biological properties, distinguishing it from other triazolo-triazine derivatives.

Properties

IUPAC Name |

6,7-dimethyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N6/c1-3-4(2)11-12-5(7)9-10-6(12)8-3/h1-2H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDISRALPYCXWJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NN=C(N2N=C1C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198875 | |

| Record name | s-Triazolo(4,3-B)-as-triazine, 3-amino-6,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50839-90-2 | |

| Record name | 6,7-Dimethyl-1,2,4-triazolo(4,3-b)(1,2,4)triazin-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050839902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC276780 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=276780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | s-Triazolo(4,3-B)-as-triazine, 3-amino-6,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-DIMETHYL-1,2,4-TRIAZOLO(4,3-B)(1,2,4)TRIAZIN-3-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X1NOR707I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “s-Triazolo(4,3-B)-as-triazine, 3-amino-6,7-dimethyl-” typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

Cyclization of Hydrazine Derivatives: Using hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

Condensation Reactions: Employing condensation reactions between amines and nitriles or other suitable precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed to optimize the production process.

Chemical Reactions Analysis

Cyclization and Annulation Reactions

The amino group at position 3 and the electron-deficient triazolotriazine core enable cyclization with π-deficient reagents. Key examples include:

These reactions highlight the compound’s ability to form fused polycyclic systems through nucleophilic aromatic substitution and elimination pathways.

Nucleophilic Substitution at the Amino Group

The 3-amino group participates in nucleophilic reactions, forming derivatives with enhanced biological activity:

For instance, hydrazonoyl halides react under mild conditions to yield triazolotriazinone derivatives with IC₅₀ values as low as 36.6 μM against lung carcinoma (A549) .

Dimerization and Cross-Coupling

Reactivity with bifunctional electrophiles leads to dimeric structures:

Dimerization occurs via sequential elimination of HCl, supported by semi-empirical calculations (MM2 level) favoring anti-conformations .

Structural and Spectroscopic Insights

-

¹H NMR : Broad singlets for NH groups (δ = 11.00–8.20 ppm) and methyl protons (δ = 2.0–2.5 ppm) .

-

¹³C NMR : Distinct signals for C=S (δ = 184.6 ppm) and C=O (δ = 176.0–178.7 ppm) .

-

IR : NH stretches at 3260–3338 cm⁻¹; carbonyl stretches at 1680–1685 cm⁻¹ .

Biological Activity Correlations

Derivatives exhibit:

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of triazole and triazine compounds exhibit significant antitumor properties. The synthesis of novel compounds based on s-triazolo(4,3-b)-as-triazine has been linked to enhanced biological activity against cancer cells. For instance, studies have shown that certain derivatives can inhibit tumor growth and induce apoptosis in cancer cells through mechanisms such as the inhibition of specific enzymes or pathways involved in cell proliferation .

Antiviral Properties

The compound has also demonstrated antiviral activity. Research indicates that triazole derivatives can interfere with viral replication processes, making them potential candidates for the development of antiviral drugs. Their mechanism often involves the inhibition of viral enzymes or interference with viral entry into host cells .

Antimicrobial Effects

s-Triazolo(4,3-B)-as-triazine derivatives have shown promising results as antimicrobial agents. Various studies have reported their effectiveness against a range of bacterial and fungal pathogens, suggesting their potential use in treating infections .

Herbicidal Activity

Compounds containing triazole rings have been explored for their herbicidal properties. Research indicates that these compounds can inhibit the growth of specific weeds by disrupting metabolic processes within the plants. This property makes them suitable candidates for developing new herbicides that are effective against resistant weed species .

Plant Growth Regulators

Some derivatives of s-triazolo(4,3-b)-as-triazine have been studied for their ability to act as plant growth regulators. These compounds can enhance growth rates or improve resistance to environmental stressors in crops, contributing to agricultural productivity .

Synthesis of Polymers

The unique chemical structure of s-triazolo(4,3-B)-as-triazine allows it to be used in the synthesis of novel polymers with enhanced properties. These polymers can exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications .

Photonic Materials

Research into photonic materials has identified triazole derivatives as potential candidates due to their ability to absorb light and convert it into other forms of energy efficiently. This property is essential for developing advanced materials for solar energy applications and photonic devices .

Case Studies

Mechanism of Action

The mechanism of action of “s-Triazolo(4,3-B)-as-triazine, 3-amino-6,7-dimethyl-” would depend on its specific applications. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Key Insights :

- The triazolo-thiadiazines and triazolo-pyrimidines differ in fused ring systems, which alter electronic properties and biological target interactions .

- Substituent positioning (e.g., 3-amino vs. pyrimidine-bound groups) significantly impacts reactivity and pharmacodynamics .

Physicochemical Properties

- Solubility: The 3-amino group likely increases aqueous solubility compared to non-polar derivatives like 1,2,4-Triazolo[4,3-a]pyrimidines with halogen substituents .

- Stability : Methyl groups at positions 6 and 7 may enhance steric protection against enzymatic degradation compared to unsubstituted triazolo-triazines .

Pharmacological Potential

- Triazolo-thiadiazines: Exhibit broad-spectrum antimicrobial activity but may lack selectivity due to non-polar substituents .

- Triazolo[1,5-a]pyrimidines: Known for enzyme inhibition (e.g., PDE4), but polar groups limit blood-brain barrier penetration compared to methylated analogs .

Patent and Clinical Relevance

- A patented triazolo-triazine derivative with a 1-methylethyl group () demonstrates structural flexibility for drug design, though the target compound’s amino group could improve binding affinity in therapeutic contexts .

Critical Analysis of Lumping Strategies

’s lumping strategy groups structurally similar compounds to simplify reaction modeling. However, the 3-amino and 6,7-dimethyl substituents in the target compound likely prevent its lumping with non-amino or unsubstituted triazolo-triazines due to divergent reactivity and degradation pathways .

Biological Activity

s-Triazolo(4,3-B)-as-triazine, 3-amino-6,7-dimethyl- is a compound of significant interest due to its diverse biological activities. Research has shown that this compound exhibits various pharmacological effects, including antimicrobial, anticancer, and enzyme inhibition properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

1. Antimicrobial Activity

The antimicrobial properties of s-Triazolo(4,3-B)-as-triazine derivatives have been extensively studied. The compound has demonstrated effectiveness against a range of bacteria and fungi.

Table 1: Antimicrobial Activity of s-Triazolo(4,3-B)-as-triazine Derivatives

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-amino-6,7-dimethyl-s-triazolo | E. coli | 32 µg/mL |

| 3-amino-6,7-dimethyl-s-triazolo | S. aureus | 16 µg/mL |

| 3-amino-6,7-dimethyl-s-triazolo | C. albicans | 64 µg/mL |

These results indicate that the compound exhibits promising antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

Recent studies have highlighted the anticancer potential of s-Triazolo(4,3-B)-as-triazine derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, the following results were observed:

- MCF-7 Cell Line: IC50 = 25 µM

- A549 Cell Line: IC50 = 15 µM

These findings suggest that s-Triazolo(4,3-B)-as-triazine derivatives could serve as potential candidates for cancer therapy due to their selective cytotoxicity against tumor cells .

3. Enzyme Inhibition

s-Triazolo(4,3-B)-as-triazine has also been investigated for its ability to inhibit key enzymes involved in metabolic processes.

Table 2: Enzyme Inhibition Activity

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| α-glucosidase | Competitive Inhibition | 20 |

| α-amylase | Non-competitive Inhibition | 25 |

The compound exhibited significant inhibitory activity against both α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate metabolism. This suggests its potential use in managing diabetes by regulating blood sugar levels .

4. Antioxidant Activity

Antioxidant properties are critical for preventing oxidative stress-related diseases. The antioxidant activity of s-Triazolo(4,3-B)-as-triazine was evaluated using DPPH radical scavenging assays.

Table 3: Antioxidant Activity

| Compound | IC50 (µg/mL) |

|---|---|

| s-Triazolo(4,3-B)-as-triazine | 150 |

| Standard Antioxidant (BHT) | 30 |

The results indicate that while the compound exhibits antioxidant activity, it is less potent than the standard antioxidant but still shows promise as a moderate antioxidant agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-6,7-dimethyl-s-triazolo[4,3-b]-as-triazine?

- Methodological Answer : The compound can be synthesized via cyclization of 3-hydrazino-s-triazoles with α-dicarbonyl compounds (e.g., diacetyl or methylglyoxal) under controlled conditions. For example, heating 3-hydrazino-s-triazole derivatives with methylglyoxal in ethanol yields the product, but prolonged reaction time or elevated temperature may trigger isomerization via Dimroth rearrangement . Alternatively, dehydration of 6-methyl-4,7-dihydro-s-triazolo[3,2-c]-as-triazine using lead tetraacetate has been reported, yielding 6,7-dimethyl derivatives with a 52% yield and characterized by NMR (δ 1.43 ppm for Me-7, 2.11 ppm for Me-6) and mass spectrometry (M⁺ at m/z 151) .

Q. How are structural and purity characteristics validated for this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry. For instance, the methyl groups at positions 6 and 7 show distinct signals in the ¹H NMR spectrum (δ 2.11 ppm for Me-6 and δ 1.43 ppm for Me-7). Mass spectrometry (M⁺ at m/z 151) and elemental analysis (C: 47.67%, H: 6.00%, N: 46.33%) further validate purity . X-ray crystallography or IR spectroscopy may supplement these analyses for ambiguous cases .

Q. What starting materials are typically used in its synthesis?

- Methodological Answer : Key precursors include 3-hydrazino-s-triazoles and α-dicarbonyl compounds (e.g., diacetyl, methylglyoxal). For example, 3-hydrazino-s-triazole derivatives react with methylglyoxal in ethanol to form the triazolo-as-triazine core. Hydrazine and lead tetraacetate are also employed in dehydration steps .

Advanced Research Questions

Q. How can regioselectivity be controlled during cyclization to avoid undesired isomers?

- Methodological Answer : Regioselectivity is influenced by reaction kinetics and thermodynamics. For example, cyclization at the N-2 position of 3-hydrazino-s-triazoles is favored under mild conditions (room temperature, short reaction time), while N-4 cyclization products dominate under thermodynamic control (elevated temperature or basic conditions like aqueous NaOH). Monitoring via TLC and quenching reactions at intervals can isolate kinetic products .

Q. What strategies resolve contradictions in reported synthetic yields or pathways?

- Methodological Answer : Divergent results may arise from tautomerization or rearrangement. For instance, the Dimroth rearrangement can interconvert triazolo[3,2-c] and triazolo[4,3-b] isomers. To resolve discrepancies, replicate experiments under strictly controlled conditions (e.g., inert atmosphere, precise stoichiometry) and employ advanced characterization (e.g., 2D NMR, X-ray diffraction) .

Q. How can bioactivity potential be systematically evaluated for this compound?

- Methodological Answer : Antioxidant activity can be assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays. For example, structurally analogous triazolo-thiadiazine derivatives showed significant radical scavenging (IC₅₀ values comparable to ascorbic acid) via proton donation and π-system stabilization . Similar protocols can be adapted for 3-amino-6,7-dimethyl derivatives by standardizing sample concentrations and controls.

Q. What computational or theoretical frameworks guide mechanistic studies of its reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict nucleophilic sites (e.g., N-2 vs. N-4 in triazole rings) and transition states during cyclization. Aligning experimental data (e.g., NMR chemical shifts) with computed electrostatic potential maps helps validate mechanistic pathways .

Q. How can factorial design optimize reaction conditions for scalability?

- Methodological Answer : A 2³ factorial design can test variables like temperature, solvent polarity, and catalyst loading. For example, varying ethanol/water ratios and heating durations in cyclization reactions may maximize yield while minimizing byproducts. Response surface methodology (RSM) further refines optimal conditions .

Key Considerations for Experimental Design

- Contradiction Management : Cross-validate synthetic protocols using multiple characterization techniques (e.g., HPLC for purity, HRMS for molecular weight).

- Theoretical Alignment : Base mechanistic hypotheses on established triazine chemistry, such as the preference for N-2 cyclization due to higher nucleophilicity .

- Bioactivity Profiling : Prioritize assays relevant to the compound’s electron-rich structure (e.g., antioxidant, antimicrobial) and correlate results with substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.